5,6-Dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine
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Overview
Description
“5,6-Dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine” is a chemical compound . It is part of the thieno[3,2-d]pyrimidines class of chemical compounds, which are known for their diverse biological activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The synthesis can also be achieved by heating 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular structure of “this compound” includes a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include cyclization, heating, and refluxing .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 265-266 °C . The compound also exhibits certain spectroscopic properties, as indicated by its IR, 1H NMR, and 13C NMR spectra .Scientific Research Applications
Nonlinear Optical Applications
- Thienopyrimidine derivatives, including the specific structure of interest, have shown considerable nonlinear optical (NLO) activity, indicating their potential for optoelectronic applications. Such compounds, through density functional theory (DFT) and time-dependent DFT (TDDFT) studies, demonstrate properties that are favorable for use in high-tech NLO applications. This encompasses their electronic, linear, and NLO properties, highlighting their relevance in the field of materials science and optoelectronics (Hussain et al., 2020).
Anticancer and Anti-inflammatory Applications
- Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives have revealed their potential as anticancer and anti-inflammatory agents. These compounds have been tested for their efficacy in inhibiting the growth of cancer cells and reducing inflammation, making them promising candidates for the development of new therapeutic agents (El-Gazzar et al., 2007).
Antimicrobial Activity
- Thieno[2,3-d]pyrimidine derivatives have also been explored for their antimicrobial properties. The synthesis and structural elucidation of novel compounds within this chemical class have shown significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents. This could be particularly useful in the development of new antibiotics to combat resistant strains of bacteria and fungi (Tolba et al., 2018).
Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibition
- One specific thieno[2,3-d]pyrimidine derivative has been identified as a highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR3). Its potent inhibitory action on VEGFR3 suggests a potential application in the treatment of metastatic triple-negative breast cancer, providing a promising avenue for therapeutic intervention in this aggressive form of cancer (Li et al., 2021).
Epidermal Growth Factor Receptor (EGFR) Inhibition
- Extended structure-activity relationship studies of thienopyrimidine-based EGFR inhibitors have demonstrated the potential of these compounds in cancer treatment. By targeting the epidermal growth factor receptor tyrosine kinase (EGFR-TK), these derivatives offer a promising approach for the regulation of cancer cell proliferation and survival, highlighting their significance in oncology research (Bugge et al., 2016).
Future Directions
Thieno[3,2-d]pyrimidines, including “5,6-Dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine”, represent an important class of chemical compounds with diverse biological activities . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Therefore, future research may focus on exploring their therapeutic potential and optimizing their synthesis methods.
Mechanism of Action
Target of Action
The primary target of 5,6-Dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine is Butyrylcholinesterase (BuChE) . BuChE is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in transmitting signals in the brain and other areas of the body .
Mode of Action
The compound interacts with its target, BuChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability and enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of BuChE affects the cholinergic pathway. By preventing the breakdown of acetylcholine, the compound enhances the transmission of signals in the cholinergic pathway . This can have downstream effects on various physiological processes, including muscle movement, pain response, and cognitive function.
Pharmacokinetics
The compound’s ability to inhibit buche suggests that it may have good bioavailability and can effectively reach its target in the body .
Result of Action
The inhibition of BuChE by this compound results in an increase in acetylcholine levels. This can enhance cholinergic transmission and potentially affect various physiological processes, including muscle movement, pain response, and cognitive function .
Properties
IUPAC Name |
5,6-dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4S/c1-13-14(2)23-18-16(13)17(19-12-20-18)22-10-8-21(9-11-22)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIARXNUDEFZOLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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